![molecular formula C21H26N4O5 B2694032 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide CAS No. 1049374-79-9](/img/structure/B2694032.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

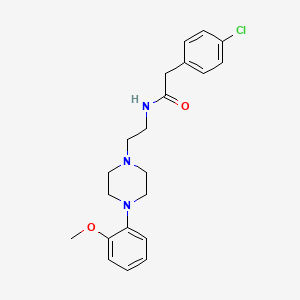

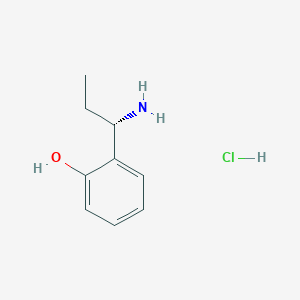

The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules . It also contains a 1-methyl-1H-pyrrol-2-yl group and a morpholinoethyl group, both of which are common in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of aromatic rings (from the benzo[d][1,3]dioxol and pyrrole groups) and a morpholine ring. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo a variety of reactions. For example, the morpholine ring can act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability could be influenced by the presence and arrangement of the functional groups .Scientific Research Applications

Molecular Interaction and Drug Development

- Antagonistic Properties on Cannabinoid Receptors : Compounds like SR141716A have shown to be potent inverse agonists at the cannabinoid CB1 receptor, indicating the potential of structurally related compounds in exploring cannabinoid receptor modulation for therapeutic purposes (Landsman et al., 1997).

- Crystal Structure Determination for Antitumoral Agents : The crystal structure of pyrroles with antitumoral properties has been elucidated, which is fundamental for drug design and development (Silva et al., 2012).

Synthesis and Chemical Reactions

- Novel Synthesis Methods : Research has led to the development of novel synthesis methods for creating complex molecules with potential pharmacological activities, such as neurokinin-1 receptor antagonists, demonstrating the importance of innovative synthetic routes in medicinal chemistry (Harrison et al., 2001).

- Understanding Molecular Interactions : Studies on molecular interactions of antagonists with the CB1 cannabinoid receptor provide insights into drug-receptor dynamics, crucial for designing more effective therapeutics (Shim et al., 2002).

Potential Therapeutic Applications

- Role in Treating Eating Disorders : Research on orexin-1 receptor mechanisms suggests that certain antagonists could represent novel pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component, indicating the therapeutic potential of compounds targeting specific brain receptors (Piccoli et al., 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5/c1-24-6-2-3-16(24)17(25-7-9-28-10-8-25)13-23-21(27)20(26)22-12-15-4-5-18-19(11-15)30-14-29-18/h2-6,11,17H,7-10,12-14H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXPQLMTIRLMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2693952.png)

![9-(furan-2-ylmethyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2693953.png)

![2-{[4-(2-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2693961.png)

![2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide](/img/structure/B2693963.png)

![3-[2-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2693966.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2693970.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2693972.png)